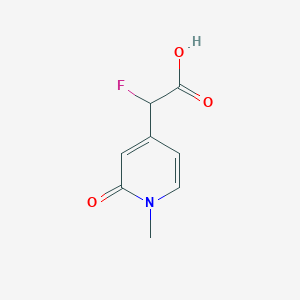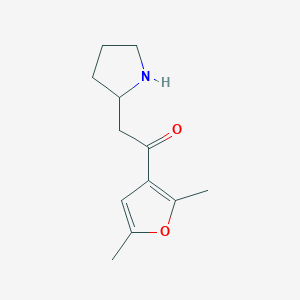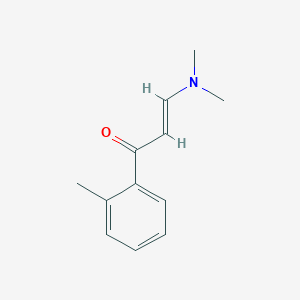
2-Fluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is a synthetic organic compound with the molecular formula C8H8FNO3 This compound is characterized by the presence of a fluorine atom, a pyridine ring, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a suitable precursor, followed by the introduction of the pyridine ring and the acetic acid moiety. The reaction conditions often include the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyridine ring and acetic acid moiety also contribute to the compound’s overall biological activity by facilitating interactions with various biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: This compound shares the fluorine and acetic acid moieties but has a different ring structure.
4-Bromo-2-fluoroanisole: Similar in having a fluorine atom, but differs significantly in its overall structure and properties.
2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid: Another fluorinated compound with distinct functional groups and applications.
Uniqueness
2-Fluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is unique due to its specific combination of a fluorine atom, a pyridine ring, and an acetic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C8H8FNO3 |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
2-fluoro-2-(1-methyl-2-oxopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-10-3-2-5(4-6(10)11)7(9)8(12)13/h2-4,7H,1H3,(H,12,13) |
Clave InChI |
ZRJBAZHQTXVAFB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=CC1=O)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13307389.png)
![Butyl[(2,6-dimethylphenyl)methyl]amine](/img/structure/B13307397.png)







![1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol](/img/structure/B13307433.png)
![2-[(1-Phenylethyl)amino]propane-1,3-diol](/img/structure/B13307441.png)


